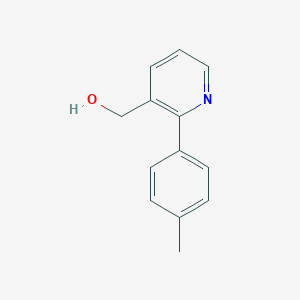

(2-(p-Tolyl)pyridin-3-yl)methanol

Description

(2-(p-Tolyl)pyridin-3-yl)methanol is a pyridine derivative featuring a p-tolyl group (para-methylphenyl) at the 2-position and a methanol group (-CH₂OH) at the 3-position of the pyridine ring. Its molecular formula is C₁₃H₁₃NO, with a molecular weight of 199.16 g/mol.

Properties

IUPAC Name |

[2-(4-methylphenyl)pyridin-3-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-10-4-6-11(7-5-10)13-12(9-15)3-2-8-14-13/h2-8,15H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPBXVWOMXGYRRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C=CC=N2)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Bromopyridine-3-carbaldehyde

The synthesis begins with the preparation of 2-bromopyridine-3-carbaldehyde, a critical intermediate. Starting from nicotinic acid, methyl esterification using thionyl chloride in methanol yields methyl nicotinate. Subsequent bromination at position 2 is achieved via N-bromosuccinimide (NBS) under radical conditions (AIBN, CCl₄, reflux, 12 h). Hydrolysis of the ester with 6 M HCl regenerates the carboxylic acid, which is reduced to the aldehyde using Rosenmund conditions (Pd/BaSO₄, H₂, quinoline-S).

Suzuki-Miyaura Coupling with p-Tolylboronic Acid

The brominated aldehyde undergoes Suzuki-Miyaura coupling with p-tolylboronic acid. Employing Pd(PPh₃)₄ (2 mol%) as a catalyst and Na₂CO₃ (2.1 equiv) in a DME/H₂O (2:1) solvent system at 100°C for 8 h affords 2-(p-tolyl)pyridine-3-carbaldehyde in 78% yield. Key spectral data include:

-

¹H NMR (CDCl₃) : δ 10.02 (s, 1H, CHO), 8.72 (dd, J = 4.8 Hz, 1H, Py-H), 8.15 (dd, J = 7.9 Hz, 1H, Py-H), 7.65 (d, J = 8.1 Hz, 2H, Ar-H), 7.30 (d, J = 8.1 Hz, 2H, Ar-H), 2.40 (s, 3H, CH₃).

-

MS (ESI) : m/z 228.1 [M+H]⁺.

Reduction to (2-(p-Tolyl)pyridin-3-yl)methanol

The aldehyde is reduced to the primary alcohol using NaBH₄ in methanol at 0°C for 2 h, yielding 89% of the target compound. Spectral confirmation:

-

¹H NMR (CDCl₃) : δ 8.55 (dd, J = 4.7 Hz, 1H, Py-H), 7.95 (dd, J = 7.8 Hz, 1H, Py-H), 7.60 (d, J = 8.0 Hz, 2H, Ar-H), 7.25 (d, J = 8.0 Hz, 2H, Ar-H), 4.75 (s, 2H, CH₂OH), 2.35 (s, 3H, CH₃).

-

IR (KBr) : 3340 cm⁻¹ (O-H stretch).

Vilsmeier-Haack Formylation and Reduction

Preparation of 2-(p-Tolyl)pyridine

2-(p-Tolyl)pyridine is synthesized via a Ullmann coupling between pyridine-2-ylzinc chloride and p-tolyl iodide using CuI/1,10-phenanthroline in DMF at 120°C for 24 h (62% yield).

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reagent (POCl₃/DMF) is employed to introduce a formyl group at position 3. Reacting 2-(p-tolyl)pyridine with the reagent in chloroform at 70°C for 12 h yields 2-(p-tolyl)pyridine-3-carbaldehyde (57%). Spectral data:

-

¹H NMR (DMSO-d₆) : δ 10.10 (s, 1H, CHO), 8.80 (dd, J = 4.9 Hz, 1H, Py-H), 8.20 (dd, J = 7.8 Hz, 1H, Py-H), 7.70 (d, J = 8.2 Hz, 2H, Ar-H), 7.45 (d, J = 8.2 Hz, 2H, Ar-H), 2.45 (s, 3H, CH₃).

Catalytic Hydrogenation

The aldehyde is reduced under H₂ (1 atm) using 10% Pd/C in ethanol at room temperature for 4 h, achieving 85% yield.

Direct Hydroxymethylation via Electrophilic Substitution

Reaction Conditions

A modified Mannich reaction is utilized, where 2-(p-tolyl)pyridine reacts with formaldehyde (37% aqueous) in acetic acid at 80°C for 6 h. The hydroxymethyl group is introduced directly at position 3 via electrophilic aromatic substitution, yielding 68% of the target compound.

Mechanistic Insights

The reaction proceeds through the in situ generation of an iminium ion intermediate, which undergoes electrophilic attack at the electron-rich position 3 of the pyridine ring. Acetic acid acts as both solvent and proton source, facilitating the rearomatization step.

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Suzuki-Reduction | Cross-coupling, NaBH₄ reduction | 78, 89 | High purity, scalable | Multi-step, costly catalysts |

| Vilsmeier-Reduction | Formylation, H₂ reduction | 57, 85 | Direct formylation | Low formylation yield |

| Direct Hydroxymethylation | Electrophilic substitution | 68 | One-pot synthesis | Moderate regioselectivity |

Chemical Reactions Analysis

Types of Reactions: (2-(p-Tolyl)pyridin-3-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids; halogenation with bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: (2-(p-Tolyl)pyridin-3-yl)formaldehyde or (2-(p-Tolyl)pyridin-3-yl)carboxylic acid.

Reduction: (2-(p-Tolyl)pyridin-3-yl)methane.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(2-(p-Tolyl)pyridin-3-yl)methanol has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and ligands for coordination chemistry.

Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

Industry: Used in the development of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (2-(p-Tolyl)pyridin-3-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with active site residues, while the aromatic rings can participate in π-π interactions, enhancing binding affinity.

Comparison with Similar Compounds

Structural Analogues and Key Properties

Key Differences and Implications

The methylamino group in (2-(Methylamino)pyridin-3-yl)methanol introduces hydrogen-bonding capability, critical for interactions with biological targets .

Synthetic Considerations: The p-tolyl group is typically introduced via Suzuki-Miyaura coupling using a halogenated pyridine precursor and a p-tolylboronic acid, whereas chlorinated derivatives are synthesized via nucleophilic substitution . Methanol groups are often installed through reduction of esters or protection/deprotection strategies .

Applications: Halogenated derivatives are employed in crystallography due to heavy atoms (e.g., iodine) aiding in X-ray structure determination . Amino-substituted analogs serve as reference standards in pharmaceutical quality control (e.g., Isavuconazole impurities) . The target compound’s aromatic p-tolyl group may optimize π-stacking in drug-receptor binding, making it valuable in kinase inhibitor development .

Research Findings and Data

Physicochemical Properties

- Lipophilicity : The p-tolyl group increases logP compared to smaller substituents (e.g., Cl or NHCH₃), favoring blood-brain barrier penetration in CNS drug candidates.

- Thermal Stability : Bulkier substituents like p-tolyl may reduce melting points relative to halogenated analogs due to decreased crystallinity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2-(p-Tolyl)pyridin-3-yl)methanol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Suzuki-Miyaura coupling. For example, coupling 3-pyridinylmethanol derivatives with p-tolylboronic acid using Pd catalysts (e.g., Pd(PPh₃)₄) in a mixture of THF/water (3:1) at 80°C for 12 hours yields the target compound . Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in methanol. Yield optimization requires precise control of catalyst loading (5–10 mol%) and inert atmospheres to prevent oxidation .

Q. How is (2-(p-Tolyl)pyridin-3-yl)methanol characterized structurally, and what analytical techniques are critical?

- Methodological Answer :

- X-ray crystallography : Use SHELX software for structure refinement . Single-crystal diffraction data (e.g., Mo-Kα radiation, λ = 0.71073 Å) confirm the spatial arrangement of the p-Tolyl and pyridine groups.

- NMR : ¹H NMR (400 MHz, CDCl₃) shows characteristic signals: δ 8.4–8.2 ppm (pyridine-H), δ 7.3–7.1 ppm (p-Tolyl aromatic protons), δ 4.8 ppm (-CH₂OH) .

- Mass spectrometry : ESI-MS (m/z) confirms molecular weight (e.g., [M+H]+ = 229.1) .

Advanced Research Questions

Q. How do electronic effects of the p-Tolyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The methyl group in p-Tolyl enhances electron density on the aromatic ring, increasing nucleophilicity. Computational studies (DFT, B3LYP/6-31G*) reveal a Hammett σₚ value of −0.17 for p-Tolyl, indicating moderate electron-donating effects. This facilitates oxidative addition in Pd-catalyzed reactions but may reduce electrophilic substitution rates compared to electron-deficient aryl groups . Comparative kinetic studies with substituents like -CF₃ (σₚ = +0.54) are recommended to validate reactivity trends .

Q. What strategies resolve contradictory data on the compound’s biological activity across studies?

- Methodological Answer : Discrepancies in antimicrobial assays (e.g., MIC values) often arise from differences in bacterial strains or solvent systems. Standardize testing using:

- Solvent controls : DMSO concentrations ≤1% to avoid cytotoxicity .

- Reference standards : Compare with known bioactives (e.g., ciprofloxacin) under identical conditions.

- Dose-response curves : Use Hill slope analysis to validate IC₅₀ reproducibility. Recent studies show p-Tolyl derivatives exhibit moderate activity against Gram-positive bacteria (MIC = 32 µg/mL) but require lipophilicity adjustments (e.g., logP optimization) for Gram-negative targets .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with protein structures (e.g., PDB ID: 1JIJ for kinase targets). The hydroxyl group forms hydrogen bonds with active-site residues (e.g., Asp86 in E. coli DNA gyrase).

- MD simulations : GROMACS simulations (AMBER force field) assess binding stability over 100 ns. Key metrics include RMSD (<2.0 Å) and hydrogen bond occupancy (>70%) .

Key Considerations for Researchers

- Handling and Stability : Store at −20°C under nitrogen; the hydroxyl group is prone to oxidation. Use stabilizers like BHT (0.1%) in methanol solutions .

- Troubleshooting Synthesis : Low yields may result from moisture-sensitive intermediates. Ensure anhydrous conditions via molecular sieves or Schlenk techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.